N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline
Description
N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[331]non-7-en-2-yl)aniline is an organic compound with a complex bicyclic structure It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a bicyclic nonene structure
Properties
IUPAC Name |
N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-13-6-9-15-12-17(13)18(21-19(15,2)3)14-7-10-16(11-8-14)20(4)5/h6-8,10-11,15,17-18H,9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRRUIHRPYXQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2(C)C)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline typically involves multiple steps. One common method includes the reaction of 4-dimethylaminobenzaldehyde with a bicyclic ketone under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reaction, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The bicyclic structure provides rigidity, enhancing the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-p-toluidine: Similar in structure but lacks the bicyclic nonene moiety.
N,N-dimethylaniline: A simpler analog with only a dimethylamino group attached to a phenyl ring.
4-dimethylaminobenzaldehyde: A precursor in the synthesis of the target compound, with an aldehyde group instead of the bicyclic structure.
Uniqueness
N,N-dimethyl-4-(4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)aniline is unique due to its combination of a dimethylamino group and a bicyclic nonene structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
